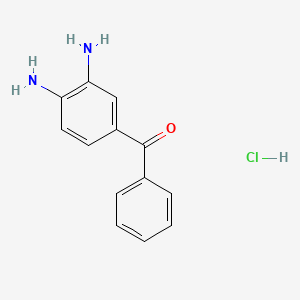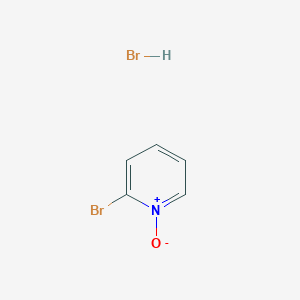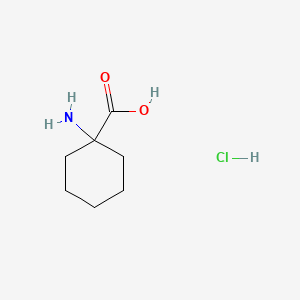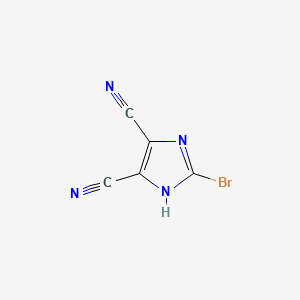
2-bromo-1H-imidazole-4,5-dicarbonitrile
概述
描述
2-Bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C5HBrN4. It is a derivative of imidazole, characterized by the presence of a bromine atom at the second position and two cyano groups at the fourth and fifth positions.
作用机制
Target of Action
It is known that imidazole derivatives, in general, have a wide range of biological activities and are used in the development of various pharmaceuticals .
Mode of Action
It is known that imidazole derivatives can interact with various biological targets due to their versatile chemical structure .
Biochemical Pathways
Imidazole derivatives are known to be involved in a variety of biochemical processes .
Pharmacokinetics
The compound has a molecular weight of 19699 , which suggests it may have good bioavailability as compounds with a molecular weight under 500 are generally well-absorbed .
Result of Action
It is known that imidazole derivatives can exhibit a range of biological activities, including antimicrobial, antifungal, and antiviral effects .
Action Environment
It is known that the compound is air-sensitive and hygroscopic, and it is recommended to be stored under inert gas at room temperature .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-bromo-1H-imidazole-4,5-dicarbonitrile typically involves the bromination of imidazole derivatives. One common method is the reaction of 2-bromoimidazole with cyanogen bromide under controlled conditions to introduce the cyano groups at the fourth and fifth positions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
化学反应分析
Types of Reactions
2-Bromo-1H-imidazole-4,5-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The cyano groups can participate in redox reactions, leading to the formation of amides or amines.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or other reducing agents are used for reduction reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, amides, and amines, depending on the reagents and conditions used .
科学研究应用
2-Bromo-1H-imidazole-4,5-dicarbonitrile has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 2-Chloro-1H-imidazole-4,5-dicarbonitrile
- 2-Iodo-1H-imidazole-4,5-dicarbonitrile
- 2-Fluoro-1H-imidazole-4,5-dicarbonitrile
Uniqueness
2-Bromo-1H-imidazole-4,5-dicarbonitrile is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
2-bromo-1H-imidazole-4,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPWSWMSTJAAPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(N1)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381292 | |
| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50847-09-1 | |
| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1H-imidazole-4,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying solvent effects on 2-bromo-1H-imidazole-4,5-dicarbonitrile?
A1: Understanding how solvents influence the properties of this compound is crucial. The study highlights that solvents can significantly impact the molecule's molecular and electronic structure, influencing its reactivity and potential interactions with biological targets. [] This information is fundamental for predicting its behavior in various chemical and biological environments.
Q2: What computational methods were employed to study this compound?
A2: The researchers utilized a range of computational techniques, including density functional theory (DFT) calculations, to investigate the molecule's properties. [] DFT allows for the prediction of molecular geometries, electronic structures, and other important parameters. These computational approaches provide a powerful toolkit for exploring the characteristics of this compound and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

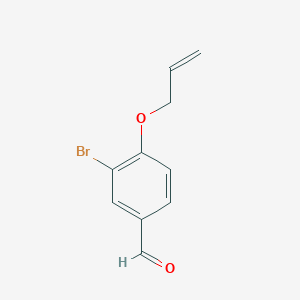

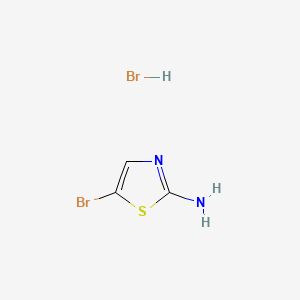


![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)
